187-1, N-WASP-Inhibitor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The “187-1, N-WASP inhibitor” is a 14-amino acid cyclic peptide . It is an allosteric inhibitor of the neural Wiskott-Aldrich syndrome protein (N-WASP) . This small molecule/inhibitor is primarily used for Cell Structure applications . It controls the biological activity of N-WASP .

Synthesis Analysis

The synthesis of 187-1 involves the creation of a biotinylated derivative of 187-1 containing a benzoylphenylalanine . As a control, the enantiomer of 187-1 was synthesized and purified. It had no effect on N-WASP-containing polymerization reactions at concentrations >50 μM .

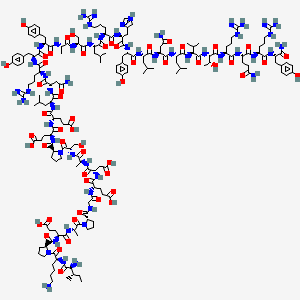

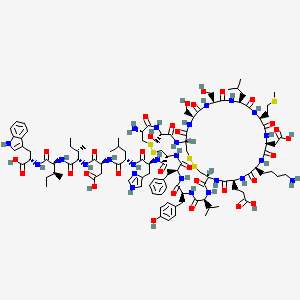

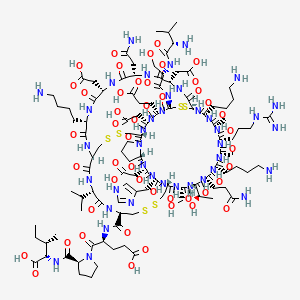

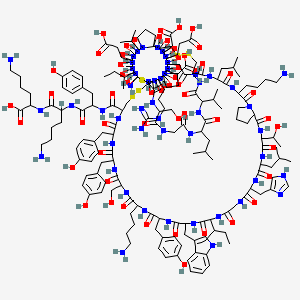

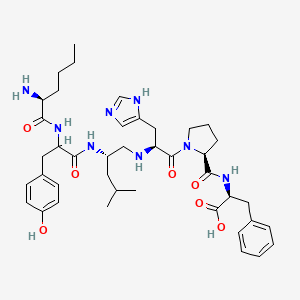

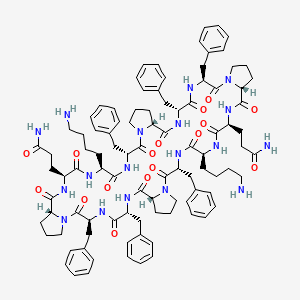

Molecular Structure Analysis

The empirical formula of the 187-1, N-WASP inhibitor is C96H122N18O16 . It has a molecular weight of 1784.11 .

Chemical Reactions Analysis

The 187-1, N-WASP inhibitor potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2) with an IC50 of 2 μM . It prevents the activation of the Arp2/3 complex by N-WASP by stabilizing the autoinhibited state of the protein .

Physical And Chemical Properties Analysis

The 187-1, N-WASP inhibitor is a lyophilized solid . It is white in color . It is soluble in DMSO at 1 mg/mL and in 5% acetic acid . The storage condition is OK to freeze and it is desiccated (hygroscopic) . The storage temperature is -20°C .

Wissenschaftliche Forschungsanwendungen

Zellmorphologie und -motilität

Der N-WASP-Inhibitor 187-1 hat sich in Studien zur Zellmorphologie und -motilität als unentbehrlich erwiesen. Durch die Hemmung von N-WASP verhindert er die Aktivierung des Arp2/3-Komplexes, der für die Aktinpolymerisation entscheidend ist {svg_1}. So konnten Forscher die Signalwege aufschlüsseln, die die Bildung zellulärer Strukturen steuern, und die Dynamik der Zellform und -bewegung verstehen.

Studien zum Aktinzytoskelett

187-1 ist ein wertvolles Mittel, um das Aktinzytoskelett zu untersuchen. Er blockiert die durch Phosphatidylinositol-4,5-bisphosphat (PIP2) induzierte Aktin-Assemblierung und liefert Einblicke in die physiologischen Rollen von Aktin und seiner Regulation durch verschiedene Signalnetzwerke {svg_2}. Dies hat Auswirkungen auf das Verständnis von Krankheiten, bei denen die Aktinpolymerisation gestört ist.

Forschung zu neurologischen Erkrankungen

N-WASP ist an neurologischen Erkrankungen beteiligt, und 187-1 dient als Mittel, um seine Rolle zu untersuchen. Durch die Kontrolle der N-WASP-Aktivität können Forscher die Pathophysiologie von Erkrankungen wie dem Wiskott-Aldrich-Syndrom erforschen und möglicherweise therapeutische Strategien entwickeln {svg_3}.

Krebsforschung

Die Fähigkeit des Inhibitors, das Aktinzytoskelett zu modulieren, macht ihn zu einem Werkzeug für die Krebsforschung. Aktin-Dynamik ist für die Migration und Invasion von Krebszellen unerlässlich, und 187-1 kann helfen zu identifizieren, wie N-WASP-gesteuerte Aktinpolymerisation zur Krebsentwicklung beiträgt {svg_4}.

Arzneimittelentwicklung

Als spezifischer Inhibitor von N-WASP unterstützt 187-1 die Entwicklung neuer Medikamente, die auf die Aktin-Dynamik abzielen. Er dient als Leitstruktur für die Entwicklung von Molekülen, die das Aktinzytoskelett bei verschiedenen Krankheiten, einschließlich metastasierenden Krebserkrankungen, modulieren können {svg_5}.

Chemische Genetik

187-1 ist ein Beispiel für die Verwendung der chemischen Genetik, um die Zellbiologie zu studieren. Er fungiert als 'mutiertes' Molekül, das einen Phänotyp induziert, so dass Forscher das Proteinziel zurückverfolgen und einen kausalen Zusammenhang zwischen N-WASP und zellulären Verhaltensweisen herstellen können {svg_6}.

Forschung zur Signaltransduktion

Dieser Inhibitor wird verwendet, um komplexe Signalwege aufzuschlüsseln, die das Aktinzytoskelett regulieren. Durch die Hemmung von N-WASP hilft er, die Signaltransduktion zu kartieren, die zur Aktinpolymerisation und nachfolgenden zellulären Reaktionen führt {svg_7}.

Entwicklungsbiologie

In der Entwicklungsbiologie bietet 187-1 ein Mittel, um die Rolle von N-WASP bei Zellteilung, -wanderung und -differenzierung zu untersuchen. Er hilft zu verstehen, wie aktinbezogene Prozesse zur Entwicklung von Organismen beitragen {svg_8}.

Wirkmechanismus

Target of Action

The primary target of the 187-1, N-WASP inhibitor is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP) . N-WASP is a protein that has been investigated for its role as a node interconnecting various actin signaling networks .

Mode of Action

The 187-1, N-WASP inhibitor operates through an allosteric mechanism . It directly binds to N-WASP with high affinity and stabilizes the autoinhibited conformation of N-WASP . This prevents the activation of the Actin-Related Protein 2/3 (Arp2/3) complex by inhibiting the interaction between N-WASP and Arp2/3 .

Biochemical Pathways

The 187-1, N-WASP inhibitor affects the actin assembly pathway . It potently inhibits actin assembly induced by phosphatidylinositol 4,5-bisphosphate (PIP2), a key regulator of actin polymerization .

Pharmacokinetics

It’s worth noting that the inhibitor is a 14-amino acid cyclic peptide , which may influence its pharmacokinetic properties.

Result of Action

The result of the action of the 187-1, N-WASP inhibitor is the inhibition of actin assembly . By preventing the activation of the Arp2/3 complex, the inhibitor disrupts the formation of new actin filaments .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

187-1, N-WASP inhibitor: plays a crucial role in biochemical reactions by inhibiting the activation of the Arp2/3 complex, which is essential for actin polymerization. The compound interacts with N-WASP by stabilizing its autoinhibited state, thereby preventing N-WASP from activating the Arp2/3 complex . This interaction is significant because it helps researchers understand the mechanisms of actin assembly and the role of N-WASP in this process.

Cellular Effects

The effects of 187-1, N-WASP inhibitor on various cell types and cellular processes are profound. By inhibiting N-WASP, the compound disrupts actin cytoskeleton dynamics, which can affect cell shape, motility, and division . Additionally, the inhibitor influences cell signaling pathways, gene expression, and cellular metabolism by altering the actin cytoskeleton, which is involved in various cellular functions.

Molecular Mechanism

At the molecular level, 187-1, N-WASP inhibitor exerts its effects by binding to N-WASP and stabilizing its autoinhibited conformation . This binding prevents N-WASP from interacting with and activating the Arp2/3 complex, thereby inhibiting actin polymerization. The compound’s ability to stabilize the autoinhibited state of N-WASP is key to its function as an inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 187-1, N-WASP inhibitor can change over time. The compound is stable when stored at -80°C for up to 2 years and at -20°C for up to 1 year . Over time, the inhibitor’s effectiveness may decrease due to degradation, which can impact long-term studies on cellular function. Researchers must consider these temporal effects when designing experiments.

Dosage Effects in Animal Models

The effects of 187-1, N-WASP inhibitor vary with different dosages in animal models. At lower doses, the compound effectively inhibits N-WASP without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, which can impact the overall health and function of the animal models. Researchers must carefully determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

187-1, N-WASP inhibitor: is involved in metabolic pathways related to actin polymerization. The compound interacts with enzymes and cofactors that regulate the actin cytoskeleton . By inhibiting N-WASP, the inhibitor affects metabolic flux and metabolite levels associated with actin assembly and cellular dynamics.

Transport and Distribution

Within cells and tissues, 187-1, N-WASP inhibitor is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which can affect its overall activity and function. Understanding these transport and distribution mechanisms is essential for optimizing the inhibitor’s use in research.

Subcellular Localization

The subcellular localization of 187-1, N-WASP inhibitor is primarily within the cytoplasm, where it interacts with N-WASP and the actin cytoskeleton . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the inhibitor reaches its intended site of action within the cell.

Eigenschaften

IUPAC Name |

3-[(3S,6R,9R,15R,18S,21S,24R,30S,33R,36R,42R,45S,48S,51R)-18,45-bis(4-aminobutyl)-48-(3-amino-3-oxopropyl)-3,6,15,30,33,42-hexabenzyl-2,5,8,14,17,20,23,29,32,35,41,44,47,50-tetradecaoxo-1,4,7,13,16,19,22,28,31,34,40,43,46,49-tetradecazapentacyclo[49.3.0.09,13.024,28.036,40]tetrapentacontan-21-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H122N18O16/c97-49-21-19-39-67-83(117)107-73(57-63-31-11-3-12-32-63)93(127)113-53-25-43-79(113)91(125)105-71(55-61-27-7-1-8-28-61)87(121)109-75(59-65-35-15-5-16-36-65)95(129)111-51-23-41-77(111)89(123)103-69(45-47-81(99)115)85(119)102-68(40-20-22-50-98)84(118)108-74(58-64-33-13-4-14-34-64)94(128)114-54-26-44-80(114)92(126)106-72(56-62-29-9-2-10-30-62)88(122)110-76(60-66-37-17-6-18-38-66)96(130)112-52-24-42-78(112)90(124)104-70(86(120)101-67)46-48-82(100)116/h1-18,27-38,67-80H,19-26,39-60,97-98H2,(H2,99,115)(H2,100,116)(H,101,120)(H,102,119)(H,103,123)(H,104,124)(H,105,125)(H,106,126)(H,107,117)(H,108,118)(H,109,121)(H,110,122)/t67-,68-,69-,70-,71+,72+,73+,74+,75-,76-,77+,78+,79+,80+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTIQAVQWWOKNF-RNEDXEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N[C@@H](C(=O)N[C@H](C(=O)N5CCC[C@@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CC6=CC=CC=C6)CCCCN)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9)CCCCN)CCC(=O)N)CC1=CC=CC=C1)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H122N18O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1784.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.